molecular formula C9H5ClN2O2S B2821299 7-Cyano-1H-indole-3-sulfonyl chloride CAS No. 2470436-96-3

7-Cyano-1H-indole-3-sulfonyl chloride

Cat. No.: B2821299
CAS No.: 2470436-96-3
M. Wt: 240.66
InChI Key: QZZZSJTVQPZTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyano-1H-indole-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H5ClN2O2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyano-1H-indole-3-sulfonyl chloride typically involves the reaction of 7-cyanoindole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Cyano-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 7-Cyano-1H-indole-3-sulfonyl chloride is unique due to the presence of both the cyano group at the 7-position and the sulfonyl chloride group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-cyano-1H-indole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-15(13,14)8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZSJTVQPZTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=CN2)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.